molecular formula C14H13NO2S B14046451 Methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate

Methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate

Cat. No.: B14046451
M. Wt: 259.33 g/mol
InChI Key: AHCZEQKMNYIRAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyclopropyl-2-phenylthiazole-5-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: Methyl 4-cyclopropyl-2-phenylthiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl and phenyl groups enhances its stability and reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

methyl 4-cyclopropyl-2-phenyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-11(9-7-8-9)15-13(18-12)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

AHCZEQKMNYIRAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)C3CC3

Origin of Product

United States

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